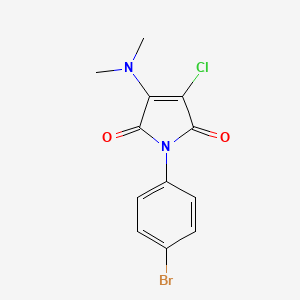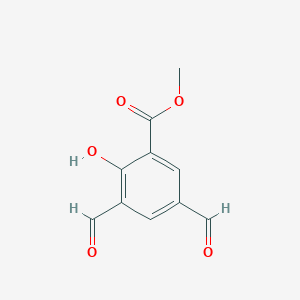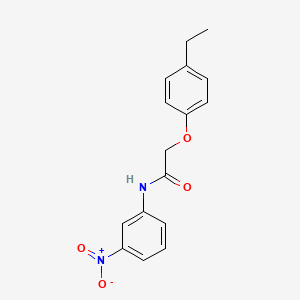
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione is a synthetic organic compound with a unique structure that includes a bromophenyl group, a chloro group, and a dimethylamino group attached to a pyrrole-2,5-dione core
準備方法
The synthesis of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Chlorination: The chloro group is typically introduced through a chlorination reaction using chlorine gas or a chlorinating reagent.
Dimethylamino Substitution: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The bromophenyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and chloro groups may facilitate binding to target proteins or enzymes, while the dimethylamino group can enhance solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione can be compared with similar compounds such as:
1-(4-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the dimethylamino group, which may affect its reactivity and applications.
1-(4-Bromophenyl)-3-chloro-1H-pyrrole-2,5-dione: This compound is similar but does not have the dimethylamino substitution, potentially altering its chemical properties and uses.
1-(4-Bromophenyl)-3,4-dichloro-4-(dimethylamino)pyrrole-2,5-dione: This compound has an additional chloro group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKOKJJSXIFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5886734.png)
![1-[(2,4-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5886742.png)


![4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide](/img/structure/B5886767.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


